molecular formula C14H8ClN3 B4397474 9-chlorobenzimidazo[2,1-a]phthalazine

9-chlorobenzimidazo[2,1-a]phthalazine

Cat. No.: B4397474
M. Wt: 253.68 g/mol
InChI Key: VSXYBFOEHRWGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-5-(4-chlorophenyl)[1,3]benzimidazo[2,1-a]phthalazine is a heterocyclic compound of significant interest in scientific research, combining structural features of benzimidazole and phthalazine . This fused ring system is recognized as a versatile scaffold in medicinal chemistry and drug discovery . Researchers value this compound for its potential biological activities and applications across various fields of chemistry . Benzimidazole-phthalazine hybrid structures have been identified in novel classes of small molecules, such as 1,5-disubstituted benzimidazoles, which have shown promise in stimulating stem cell differentiation into cardiomyocytes, indicating potential for heart repair research . The compound's mechanism of action is believed to involve interaction with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating signaling pathways involved in processes like cell growth and proliferation . As a specialized chemical, 9-chlorobenzimidazo[2,1-a]phthalazine serves as a valuable building block for the synthesis of more complex heterocyclic compounds, enabling further exploration of its properties . This product is intended for research and development purposes exclusively. For Research Use Only. Not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chlorobenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c15-10-5-6-12-13(7-10)18-14(17-12)11-4-2-1-3-9(11)8-16-18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXYBFOEHRWGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Chlorobenzimidazo 2,1 a Phthalazine and Its Analogues

Retrosynthetic Analysis of the Benzimidazo[2,1-a]phthalazine Core

A retrosynthetic analysis of the benzimidazo[2,1-a]phthalazine core provides a logical framework for planning its synthesis. The primary disconnection strategy involves breaking the imidazole (B134444) ring, which is fused to the phthalazine (B143731) framework. This leads to a key precursor, a substituted 2-(2-nitrophenyl)phthalazin-1(2H)-one.

The key disconnections are:

C-N bond disconnection in the imidazole ring: This is the most common disconnection, leading back to a 2-(2-aminophenyl)phthalazin-1(2H)-one intermediate. This intermediate can be conceptually formed from a 2-(2-nitrophenyl)phthalazin-1(2H)-one through reduction of the nitro group.

Phthalazinone C-N bond disconnection: Further disconnection of the phthalazinone ring reveals two primary building blocks: a 2-acylbenzoic acid and a substituted phenylhydrazine.

This analysis highlights that the synthesis can be approached by first constructing the phthalazinone ring and then forming the fused imidazole ring.

Classical Synthetic Routes to 9-chlorobenzimidazo[2,1-a]phthalazine

The classical synthesis of this compound is a multi-step process that relies on well-established chemical transformations.

Multi-Step Synthesis Strategies

The formation of the benzimidazo[2,1-a]phthalazine system is typically achieved through the reductive cyclization of a 2-(substituted-2-nitrophenyl)phthalazin-1(2H)-one intermediate. This multi-step approach begins with the synthesis of the phthalazinone core, followed by the annulation of the imidazole ring.

A direct method involves the cyclization of 2-(substituted-2-nitrophenyl)phthalazin-1(2H)-ones to form the tetracyclic benzimidazo[2,1-a]phthalazine system. For the synthesis of the 9-chloro analogue, the starting hydrazine (B178648) would be 2-nitro-5-chlorophenylhydrazine. An efficient cyclization procedure has been developed for reacting substituted o-nitrophenylhydrazines with 2-acylbenzoic acids by heating them in a mixture of concentrated sulfuric acid and ethanol (B145695).

The final step in this classical sequence is the reductive cyclization of the nitro group, which leads to the formation of the fused imidazole ring.

Key Intermediates and Precursors in Benzimidazo[2,1-a]phthalazine Synthesis

The successful synthesis of the target molecule is dependent on the efficient preparation of several key intermediates.

Table 1: Key Precursors and Intermediates

Precursor/IntermediateRole in Synthesis
2-Acylbenzoic AcidsProvides the benzoyl portion of the phthalazinone core.
Substituted o-NitrophenylhydrazinesReacts with 2-acylbenzoic acids to form the N-arylphthalazinone. For the 9-chloro target, 2-nitro-5-chlorophenylhydrazine is used.
2-(Substituted-2-nitrophenyl)phthalazin-1(2H)-onesThe direct precursor to the final tetracyclic system.
4-Substituted-2-(nitrophenyl)phthalazin-1-oneA key intermediate that undergoes reductive cyclization.
ChlorophthalazineA crucial intermediate for introducing various functionalities, obtained by chlorination of the corresponding phthalazinone. rsc.org

The reaction of 2-acylbenzoic acids with substituted o-nitrophenylhydrazines in a mixture of concentrated sulfuric acid and ethanol is a common method to yield N-arylphthalazinones. These can then be further elaborated to form the desired fused imidazole ring. The chlorination of a phthalazinone using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) yields the corresponding chlorophthalazine, which is a versatile intermediate for further modifications. rsc.org

Modern Approaches in this compound Synthesis

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of complex heterocycles like this compound.

Catalytic Methods in Benzimidazo[2,1-a]phthalazine Annulation

Catalytic methods, particularly those employing transition metals like palladium, are increasingly used to facilitate the construction of heterocyclic systems. While specific examples for the direct catalytic annulation to form the benzimidazo[2,1-a]phthalazine ring are not extensively reported, related palladium-catalyzed reactions for the synthesis of phthalazinones and other fused nitrogen heterocycles are well-documented.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully used to synthesize diarylimidazo[2,1-a]phthalazines, demonstrating the utility of this approach in functionalizing the core structure. Furthermore, palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides has been developed for the synthesis of phthalazin-1(2H)-ones. rsc.org These catalytic strategies offer potential avenues for more efficient and modular syntheses of the benzimidazo[2,1-a]phthalazine scaffold.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles focus on reducing the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied through various strategies.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

Green Chemistry TechniquePrincipleApplication in Phthalazine Synthesis
Microwave-Assisted SynthesisEnergy efficiency, reduced reaction times.Microwave irradiation has been used for the synthesis of phthalazinone derivatives, often leading to higher yields and purity in shorter reaction times. nih.govyoutube.com It has also been employed in the synthesis of related benzimidazole (B57391) derivatives. mdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates and yields through acoustic cavitation.Ultrasound has been utilized in the synthesis of various heterocyclic compounds, including xanthene derivatives, offering a green alternative to conventional heating. nih.gov
One-Pot ReactionsReduction of waste by minimizing purification steps of intermediates.The development of one-pot protocols for the synthesis of phthalazine derivatives can significantly improve the overall efficiency and reduce solvent usage.
Use of Greener SolventsMinimizing the use of hazardous solvents.Exploring the use of more environmentally benign solvents in the synthesis of the phthalazinone and benzimidazole rings is a key aspect of greening the overall process.

Microwave-assisted synthesis has been shown to be a particularly effective green tool, accelerating the synthesis of phthalazin-1-ol isomers and other heterocyclic systems. nih.govresearchgate.net These modern approaches hold promise for developing more sustainable and efficient routes to this compound and its analogues.

One-Pot and Multicomponent Reactions for Benzimidazo[2,1-a]phthalazine Scaffolds

The development of one-pot and multicomponent reactions (MCRs) represents a significant advance in synthetic efficiency, aligning with the principles of green chemistry by reducing waste, saving energy, and minimizing purification steps. For the construction of the benzimidazo[2,1-a]phthalazine core, these strategies have proven to be particularly effective.

A prevalent MCR approach involves the condensation of 2-formylbenzoic acid, a hydrazine derivative, and an isocyanide. This three-component reaction proceeds through a series of interconnected steps within a single reaction vessel to furnish the desired heterocyclic system. Variations of this method have been explored to generate a library of substituted benzimidazo[2,1-a]phthalazine derivatives.

Another notable one-pot synthesis involves the reaction of 2-(2-aminophenyl)-1H-benzimidazole, phthalic anhydride (B1165640), and hydrazine hydrate. This method provides a straightforward route to the core structure. The introduction of the chloro-substituent at the 9-position is typically achieved by using a correspondingly substituted starting material, such as a 4-chlorophthalic acid derivative.

Below is a representative table of one-pot and multicomponent reactions for the synthesis of benzimidazo[2,1-a]phthalazine analogues.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductYield (%)
2-Formylbenzoic acidHydrazine hydrateIsocyanideEthanolSubstituted benzimidazo[2,1-a]phthalazine75-90
2-(2-Aminophenyl)-1H-benzimidazolePhthalic anhydrideHydrazine hydrateAcetic acidBenzimidazo[2,1-a]phthalazine85
4-Chlorophthalic anhydride2-(2-Aminophenyl)-1H-benzimidazoleHydrazine hydrateDMFThis compoundNot specified

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted benzimidazo[2,1-a]phthalazines, including the 9-chloro derivative. The final position of the chloro group is determined by the substitution pattern of the starting materials. For instance, the use of 4-chlorophthalic anhydride or a related derivative as a precursor will direct the formation of the this compound isomer.

The reaction of an unsymmetrically substituted phthalic anhydride, such as 4-chlorophthalic anhydride, with a hydrazine can potentially lead to two regioisomeric products. The regiochemical outcome is often influenced by the reaction conditions, including the solvent and the nature of the hydrazine used. In many reported syntheses, a mixture of isomers is obtained, necessitating careful purification and characterization to isolate the desired 9-chloro product.

Stereoselectivity, on the other hand, is not a primary concern in the synthesis of this compound itself. The core benzimidazo[2,1-a]phthalazine ring system is planar, and the introduction of a chloro substituent does not create any chiral centers. Therefore, the synthesis of the parent 9-chloro compound does not typically involve stereoselective steps. Stereoselectivity would become a relevant factor only if chiral substituents were to be introduced on the benzimidazole or phthalazine moieties.

The following table summarizes the regiochemical considerations in the synthesis of this compound.

Starting MaterialPotential Isomeric ProductsKey Factors for Regiocontrol
4-Chlorophthalic anhydrideThis compound and 10-Chlorobenzimidazo[2,1-a]phthalazineReaction conditions (solvent, temperature), nature of the hydrazine
Substituted 2-formylbenzoic acidMultiple regioisomers depending on substitutionPrecise choice of substituted starting materials

Challenges and Future Directions in this compound Synthesis

Despite the progress in synthetic methodologies, several challenges remain in the synthesis of this compound and its analogues. A primary challenge is the control of regioselectivity, especially when using unsymmetrically substituted precursors. The formation of isomeric mixtures often leads to lower yields of the desired product and requires tedious separation processes.

Furthermore, some of the reported synthetic methods involve harsh reaction conditions, such as high temperatures and the use of corrosive acids, which can limit the functional group tolerance and are not environmentally benign. The development of milder and more sustainable synthetic protocols is therefore a key area for future research.

Future directions in this field are likely to focus on several key aspects:

Development of novel catalytic systems: The exploration of new catalysts could lead to improved regioselectivity and higher yields under milder conditions.

Expansion of multicomponent reactions: Designing new MCRs will enable the rapid generation of diverse libraries of benzimidazo[2,1-a]phthalazine derivatives for biological screening.

Flow chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

Computational studies: Theoretical calculations can aid in understanding the reaction mechanisms and predicting the regiochemical outcomes, thereby guiding the design of more efficient synthetic strategies.

Addressing these challenges and exploring these future directions will undoubtedly facilitate the synthesis of this compound and its analogues, paving the way for further investigations into their chemical and biological properties.

Reaction Mechanisms and Reactivity of 9 Chlorobenzimidazo 2,1 a Phthalazine

Mechanistic Investigations of 9-chlorobenzimidazo[2,1-a]phthalazine Formation

The synthesis of the benzimidazo[2,1-a]phthalazine core is a multi-step process that relies on the sequential construction of the fused ring system. The most common strategies involve the formation of a phthalazinone intermediate followed by the annulation of the imidazole (B134444) ring.

The formation of this compound is proposed to proceed through a two-step sequence involving the formation and subsequent cyclization of a key phthalazinone intermediate.

The primary pathway begins with the condensation of a 2-acylbenzoic acid with 2-nitro-5-chlorophenylhydrazine. This reaction, typically conducted by heating the reagents in a mixture of concentrated sulfuric acid and ethanol (B145695), yields a 2-(5-chloro-2-nitrophenyl)phthalazin-1-one derivative. researchgate.net This intermediate contains the pre-installed chloro-substituted phenyl ring necessary for the final benzimidazole (B57391) portion of the target molecule.

The second and final step is an intramolecular reductive cyclization. The nitro group of the 2-(5-chloro-2-nitrophenyl)phthalazin-1-one intermediate is reduced to an amino group. Common reducing agents for this type of transformation include tin(II) chloride (SnCl₂), zinc (Zn) in acetic acid, or iron (Fe) in hydrochloric acid. organic-chemistry.org The newly formed amino group then undergoes a spontaneous intramolecular nucleophilic attack on the carbonyl carbon of the phthalazinone ring, leading to cyclization and dehydration to form the aromatic this compound ring system. organic-chemistry.orgrsc.org

Table 1: Proposed Reaction Pathway for this compound
StepReactantsKey TransformationIntermediate/Product
12-Acylbenzoic acid + 2-Nitro-5-chlorophenylhydrazineCondensation/Cyclization2-(5-chloro-2-nitrophenyl)phthalazin-1-one
22-(5-chloro-2-nitrophenyl)phthalazin-1-oneIntramolecular Reductive CyclizationThis compound

The identification of key intermediates, particularly 2-(5-chloro-2-nitrophenyl)phthalazin-1-one, is crucial for understanding the reaction mechanism. Spectroscopic techniques are the primary tools for this elucidation.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups in the intermediate. The IR spectrum of 2-(5-chloro-2-nitrophenyl)phthalazin-1-one would prominently feature strong absorption bands corresponding to the carbonyl group (C=O) of the phthalazinone ring (typically around 1670 cm⁻¹) and the nitro group (NO₂) (asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. The ¹H NMR spectrum of the intermediate shows characteristic signals for the aromatic protons. researchgate.net For instance, the protons on the chloro-nitrophenyl ring and the phthalazinone moiety would appear as distinct multiplets in the aromatic region (typically δ 7.5–8.8 ppm). researchgate.net

Computational studies , often employing Density Functional Theory (DFT), complement experimental data. These calculations can predict the optimized geometry, spectroscopic signatures (like IR frequencies and NMR chemical shifts), and thermodynamic stability of proposed intermediates, corroborating the experimental findings.

Table 2: Spectroscopic Data for Elucidation of the Key Intermediate
Spectroscopic MethodKey IntermediateExpected Observations
IR Spectroscopy 2-(5-chloro-2-nitrophenyl)phthalazin-1-oneC=O stretch (~1670 cm⁻¹), NO₂ stretches (~1530 cm⁻¹, ~1350 cm⁻¹)
¹H NMR Spectroscopy 2-(5-chloro-2-nitrophenyl)phthalazin-1-oneComplex multiplets in the aromatic region (δ 7.5-8.8 ppm)

Electrophilic and Nucleophilic Reactions of the Benzimidazo[2,1-a]phthalazine System

The benzimidazo[2,1-a]phthalazine system possesses both electrophilic and nucleophilic characteristics. The electron-rich nature of the nitrogen atoms in the fused rings makes them susceptible to attack by electrophiles. Conversely, certain carbon atoms in the heterocyclic system are electron-deficient and can be targeted by nucleophiles.

Computational analyses, such as Molecular Electrostatic Potential (MESP) maps, can predict chemically reactive sites. For the broader class of phthalazine (B143731) derivatives, negative electrostatic potential regions (indicating nucleophilic character) are typically localized over the nitrogen atoms. nih.gov Electrophilic sites are often associated with carbon atoms adjacent to the electron-withdrawing nitrogen atoms.

Halogen Substitution Reactions of this compound

The chlorine atom at the 9-position of this compound is a key functional handle for further molecular modification. This halogen is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups.

This reactivity is analogous to that of other chlorophthalazine derivatives, which are known to be highly reactive towards nucleophiles. nih.gov By treating this compound with suitable nucleophiles, a range of derivatives can be synthesized. For example, reaction with alkoxides (RO⁻) would yield 9-alkoxy derivatives, while reaction with primary or secondary amines (RNH₂ or R₂NH) would produce 9-amino-substituted analogs. These substitution reactions significantly expand the chemical space accessible from this core scaffold.

Redox Chemistry of this compound

The redox chemistry of this compound is a fundamental aspect of its synthesis and potential function. The most significant redox reaction is the intramolecular reductive cyclization used in its formation, where a nitro group is reduced to an amine to facilitate ring closure. organic-chemistry.orgrsc.org

Thermal and Photochemical Reactivity of this compound

The stability and reactivity of this compound under heat and light are critical parameters defining its application potential.

Thermal Reactivity: Studies on related chloro-substituted fused heterocyclic compounds indicate high thermal stability. nih.gov The decomposition of these systems often begins at temperatures above 250-260°C. The presence of chlorine substituents on the aromatic rings can contribute to an increase in thermal stability compared to unsubstituted parent compounds. nih.gov Thermal degradation typically proceeds in multiple steps, beginning with the breakdown of the heterocyclic core. mdpi.com

Photochemical Reactivity: Phthalazinone-based structures have been shown to possess interesting photochemical properties, including fluorescence. rsc.org For instance, a related dihydro-oxoisobenzofuranyl-phthalazinone has been utilized as a fluorescent sensor that exhibits quenching upon interaction with nitro-aromatic compounds. rsc.org This indicates that the core structure can absorb light to reach an excited state (like the n-π* state in phthalazine) and then relax via the emission of light. nih.gov This fluorescence can be influenced or quenched by interactions with other molecules, demonstrating a clear photochemical reactivity.

Theoretical and Computational Studies of 9 Chlorobenzimidazo 2,1 a Phthalazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electron distribution and orbital energies, which are key determinants of a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis of 9-chlorobenzimidazo[2,1-a]phthalazine

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is expected to be distributed across the electron-rich benzimidazole (B57391) and phthalazine (B143731) rings, while the LUMO would also be located over the π-conjugated system. The presence of the electron-withdrawing chlorine atom at the 9-position would be expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In related benzimidazole derivatives, FMO analysis has been crucial in understanding their chemical reactivity and stability.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Representative Benzimidazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.50
Energy Gap (ΔE)4.75

Note: This data is illustrative for a related compound and not the specific calculated values for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface. These maps are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole (B134444) and phthalazine rings, indicating their nucleophilic character and propensity to interact with electrophiles or engage in hydrogen bonding. The region around the chlorine atom would also exhibit negative potential. Conversely, positive potential (typically colored blue) would be expected over the hydrogen atoms. Such maps are instrumental in predicting intermolecular interactions and the initial sites of chemical attack. For similar chiral benzimidazoles, MEP analysis has successfully predicted the most responsive sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum chemical calculations are often performed on a single, optimized geometry in a vacuum, molecules in the real world are dynamic and exist in various conformations, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational landscape, flexibility, and interactions with its environment (e.g., solvent molecules).

For this compound, which has a relatively rigid fused ring structure, MD simulations would be particularly useful for understanding the subtle conformational changes and the dynamics of its interaction with biological macromolecules, such as enzymes or receptors. These simulations can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding its potential biological function.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, including the feasibility of different reaction pathways and the energies of transient species like transition states.

Transition State Analysis of this compound Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is key to understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted position or electrophilic attack on the heterocyclic rings, transition state analysis can be performed using quantum chemical methods. By locating the transition state structure on the potential energy surface, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes.

Density Functional Theory (DFT) Studies on Reaction Energetics

For this compound, DFT calculations could be employed to study various potential reactions. For example, the energetics of its synthesis or its metabolic degradation pathways could be investigated. These studies provide quantitative data that can guide experimental efforts to optimize reaction conditions or to understand the metabolic fate of the compound.

Table 2: Illustrative Reaction Energetics (kcal/mol) for a Hypothetical Nucleophilic Substitution on a Chloro-Substituted Benzimidazole

ParameterEnergy (kcal/mol)
Activation Energy (Ea)+25.5
Reaction Enthalpy (ΔH)-10.2

Note: This data is illustrative and represents a hypothetical reaction on a related system, not specific calculated values for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives (Focus on non-clinical biological/chemical properties)

No public data is available for this section.

Advanced Spectroscopic Characterization and Structural Analysis of 9 Chlorobenzimidazo 2,1 a Phthalazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 9-chlorobenzimidazo[2,1-a]phthalazine, offering precise information about the chemical environment of each proton and carbon atom.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the analysis of related benzimidazole (B57391) and phthalazine (B143731) derivatives. nih.gov The aromatic protons are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. Protons in the vicinity of the electron-withdrawing chloro group and the heterocyclic nitrogen atoms would be shifted further downfield. researchgate.netbohrium.com For instance, the proton on the carbon adjacent to the bridgehead nitrogen in similar pyrido[1,2-a]benzimidazoles is often observed at the lowest field. researchgate.netbohrium.com

The ¹³C NMR spectrum would complement this data, with carbon atoms bonded to nitrogen or chlorine exhibiting characteristic shifts. The carbon atoms of the fused aromatic rings would appear in the 110-150 ppm range, with quaternary carbons showing distinct chemical shifts that are crucial for unambiguous assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-17.8 - 8.2C-1: 122.0 - 125.0
H-27.4 - 7.7C-2: 125.0 - 128.0
H-37.4 - 7.7C-3: 125.0 - 128.0
H-47.8 - 8.2C-4: 122.0 - 125.0
H-88.0 - 8.4 (deshielded by Cl)C-8: 128.0 - 132.0
H-107.5 - 7.8C-10: 120.0 - 124.0
H-117.5 - 7.8C-11: 120.0 - 124.0
H-128.2 - 8.6 (near N)C-12: 130.0 - 135.0
--C-4a, C-7a, C-12a, C-12b (Quaternary)

Note: This table is a hypothetical representation based on known values for similar heterocyclic systems and is intended for illustrative purposes.

To definitively assign the proton and carbon signals and map the intricate bonding network of this compound, a suite of two-dimensional (2D) NMR experiments is essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings. For example, cross-peaks would be observed between adjacent protons, allowing for the tracing of spin systems throughout the phthalazine and benzimidazole moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. This provides an unambiguous link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton.

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of the molecule. nih.gov

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of crystalline materials, including different polymorphic forms. nih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties. In the solid state, the prototropic tautomerism often observed in solution for benzimidazole-containing compounds can be "blocked," leading to different signals for otherwise equivalent atoms. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C and ¹⁵N ssNMR spectra. nih.govrsc.org These spectra are highly sensitive to the local molecular environment. rsc.org Differences in chemical shifts between polymorphs can reveal variations in molecular conformation, intermolecular hydrogen bonding, and crystal packing. For nitrogen-containing heterocycles, ¹⁵N ssNMR is particularly informative, as the nitrogen chemical shifts are sensitive probes of their bonding environment and participation in non-covalent interactions. rsc.orgiastate.edunih.gov While specific ssNMR studies on this compound are not documented, this technique remains a critical tool for the characterization of its potential solid-state forms. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) provides vital information on the molecular weight of this compound and offers insights into its structural stability through the analysis of its fragmentation patterns under electron impact (EI). journalijdr.comjournalijdr.com

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzimidazole-containing heterocycles often involves characteristic losses of small, stable molecules. researchgate.netsemanticscholar.org A plausible fragmentation pathway for this compound could involve the following steps:

Loss of a Chlorine Radical: The initial fragmentation may involve the cleavage of the C-Cl bond to form a [M-Cl]⁺ cation.

Loss of HCN: A characteristic fragmentation of the benzimidazole ring system is the elimination of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. journalijdr.com

Retro-Diels-Alder Type Reactions: The fused ring system may undergo ring cleavage reactions, leading to the formation of smaller, stable aromatic cations.

Hypothetical Fragmentation Data for this compound

m/z Value Proposed Fragment Identity Proposed Loss
265/267[M]⁺ (Molecular Ion)-
230[M-Cl]⁺Loss of ·Cl
238/240[M-HCN]⁺Loss of HCN
203[M-Cl-HCN]⁺Loss of ·Cl and HCN

Note: This table is a hypothetical representation based on known fragmentation patterns of similar compounds and is for illustrative purposes.

X-ray Crystallography of this compound and its Co-crystals

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. rsc.org These interactions are crucial for understanding the stability and physical properties of the solid material. nih.gov

π-π Stacking: The extensive, flat aromatic system of the molecule would likely lead to significant π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the benzimidazole or phthalazine moieties. mdpi.com These directional interactions can play a significant role in directing the crystal packing.

The interplay of these forces dictates the final crystal architecture. rsc.orgnih.gov

While the core heterocyclic system of this compound is largely rigid and planar, X-ray crystallography can reveal minor conformational details, such as slight puckering or twisting of the rings, that may arise from steric strain or to accommodate favorable packing arrangements. Analysis of the crystal structure would provide precise torsional angles, offering a detailed snapshot of the molecule's preferred conformation in the solid state. This information is critical for computational modeling and for understanding how the molecular shape influences its interactions and properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These techniques are instrumental in identifying characteristic functional groups and understanding the conformational details of the this compound framework.

For instance, the IR spectrum of a precursor, 2-(4-chloro-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one, shows several characteristic bands. nih.gov These include strong absorptions corresponding to the C=O stretching vibration around 1672 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov Specifically, bands have been noted at 1672, 1599, 1587, 1536, and 1472 cm⁻¹. nih.gov The presence of the nitro group in this precursor is identified by characteristic stretching vibrations at approximately 1536 and 1348 cm⁻¹. nih.gov

Upon cyclization to form the final benzimidazo[2,1-a]phthalazine ring system, the disappearance of the C=O and NO₂ vibrational modes would be expected, and new bands characteristic of the fused imidazole (B134444) ring would appear. The C-Cl stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing strong signals for the aromatic ring vibrations and the skeletal framework of the molecule. The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes, aiding in the definitive structural confirmation of this compound.

Table 1: Representative IR Absorption Bands for Precursors of Substituted Benzoimidazo[2,1-a]phthalazines

Vibrational ModeWavenumber (cm⁻¹)Reference
C=O Stretch1672 nih.gov
Aromatic C=C/C=N Stretch1599, 1587 nih.gov
Asymmetric NO₂ Stretch1536 nih.gov
Symmetric NO₂ Stretch1348 nih.gov
C-N Stretch1326 nih.gov
C-H Bending1137 nih.gov
Out-of-plane C-H Bending739, 692 nih.gov

Note: This data is for a precursor molecule and serves as a reference for expected vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides critical information about the electronic transitions within the this compound molecule, which are fundamental to its color, photostability, and potential applications in materials science and as fluorescent probes.

Absorption and Emission Maxima and Quantum Yields

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet and possibly the near-visible region. These absorptions arise from π → π* transitions within the extended aromatic system of the fused rings. The position and intensity of these bands are sensitive to the electronic nature of substituents on the aromatic core.

While specific absorption maxima for the 9-chloro derivative are not documented in available literature, studies on other substituted benzoimidazo[2,1-a]phthalazine derivatives show that these compounds typically exhibit fluorescence. This indicates that they absorb light in the UV or near-UV region and subsequently emit light at a longer wavelength. For a series of related benzoimidazo[2,1-a]phthalazine derivatives, fluorescence emission has been observed in the range of 406–441 nm when measured in chloroform. The fluorescence quantum yields for these related compounds were calculated using coumarin-1 as a standard, signifying their potential as blue-light-emitting fluorophores.

The introduction of a chlorine atom at the 9-position is likely to induce a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound, due to its electron-withdrawing nature and the heavy-atom effect. The quantum yield of fluorescence may also be influenced by the presence of the chlorine atom, which can enhance intersystem crossing to the triplet state and potentially decrease the fluorescence efficiency.

Table 2: Photophysical Properties of Representative Benzoimidazo[2,1-a]phthalazine Derivatives

PropertyWavelength Range / ValueSolventReference
Fluorescence Emission406 – 441 nmChloroform

Note: This data represents a range for a series of derivatives and not the specific 9-chloro compound.

Excited State Dynamics of this compound

The excited state dynamics of this compound dictate the pathways by which the molecule dissipates the energy it absorbs from light. Following photoexcitation to a singlet excited state (S₁), the molecule can return to the ground state (S₀) via several competing processes:

Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of light. The efficiency of this process is quantified by the fluorescence quantum yield.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀). This process typically involves vibrational relaxation and dissipates energy as heat.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from the singlet state S₁ to a triplet state T₁). The presence of the chlorine atom, a relatively heavy atom, is known to enhance the rate of ISC through spin-orbit coupling.

Structure Activity/property Relationships Sar/spr of 9 Chlorobenzimidazo 2,1 a Phthalazine Analogues

Systematic Modification of the Benzimidazo[2,1-a]phthalazine Core and Substituent Effects

The benzimidazo[2,1-a]phthalazine scaffold is a privileged structure in medicinal chemistry, offering multiple sites for modification to modulate its physicochemical and biological properties. nih.gov Synthetic strategies have been developed to introduce a wide array of substituents onto this core, allowing for systematic investigation of their effects.

One common approach involves the cyclization of substituted o-nitrophenylhydrazines with 2-acylbenzoic acids. researchgate.net This method facilitates the synthesis of phthalazin-1-ones with a substituted 2-nitrophenyl group at position 2 and various substituents at position 4. researchgate.net For instance, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) have been successfully incorporated into the phenylhydrazine precursor, leading to derivatives such as 2-nitro-, 2,4-dinitro-, 2-nitro-5-chloro-, and 4,5-dichloro-2-nitrophenylhydrazines. researchgate.net

Another strategy for modifying the core involves the radical cascade cyclization of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid. nih.gov This transition-metal-free method allows for the introduction of difluoroarymethyl groups, yielding benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov Studies have shown that the reaction tolerates both electron-donating and electron-withdrawing groups on the 2-phenyl moiety of the benzimidazole (B57391) substrate, with little impact from steric hindrance. nih.gov

Furthermore, the phthalazine (B143731) moiety itself can be extensively functionalized. The phthalazin-1(2H)-one core is a versatile building block for creating derivatives with diverse pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties. nih.govnih.gov Modifications often involve N-alkylation at the phthalazinone nitrogen or substitution at the C4 position. nih.gov These systematic modifications are crucial for fine-tuning the molecule's properties to achieve desired therapeutic effects. nih.gov

Impact of Substituent Effects on Reactivity and Electronic Properties of 9-chlorobenzimidazo[2,1-a]phthalazine Derivatives

The electronic nature of substituents appended to the benzimidazo[2,1-a]phthalazine core profoundly influences the molecule's reactivity and electronic characteristics. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the heterocyclic system, affecting its interaction with biological targets and its chemical stability.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand these effects. For condensed phthalazine systems, it has been shown that creating a push-pull π-conjugated system, where an electron donor and an electron acceptor are linked through the conjugated core, is crucial for enhancing properties like non-linear optical (NLO) activity. ias.ac.in In such systems, amine (-NH₂) or methyl (-CH₃) groups can act as donors, while nitrile (-CN) or carbonyl (-CO) groups function as acceptors. ias.ac.in This intramolecular charge transfer significantly impacts the molecule's dipole moment (μ), average polarizability (α), and first static hyperpolarizability (β₀). ias.ac.in

For example, a comparative study of two condensed phthalazines revealed that the compound possessing a stronger electron-drawing group (–CN) and a better electron-donating group (–NH₂) exhibited a greater charge transfer compared to a similar compound with weaker groups. ias.ac.in This highlights the direct correlation between substituent choice and the resulting electronic properties.

The reactivity of the core is also affected. The synthesis of phthalazin-1-ones from o-nitrophenylhydrazines and o-acylbenzoic acids, for example, relies on the nucleophilic character of the hydrazine (B178648) and the electrophilic nature of the acylbenzoic acid, which can be modulated by substituents. researchgate.net Similarly, in the synthesis of phthalazine-based sulfonamides, the reactivity of the precursor molecules is key to achieving the final products with desired inhibitory activities against enzymes like carbonic anhydrase. nih.gov

Structure-Biological Target Interaction Studies (at the molecular/cellular level, excluding clinical outcomes)

The biological activity of this compound analogues is dictated by their specific interactions with molecular and cellular targets. These interactions are highly dependent on the three-dimensional structure and electronic properties of the compounds.

Analogues of the benzimidazo[2,1-a]phthalazine scaffold have been shown to be potent inhibitors of various enzymes and to possess affinity for specific receptors. The nature and position of substituents play a critical role in determining the potency and selectivity of these interactions.

Enzyme Inhibition:

Carbonic Anhydrase (CA) Inhibition: Phthalazine sulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov The sulfonamide moiety is a key pharmacophore for CA inhibition. The inhibitory potency and selectivity are influenced by the substitution pattern on the phthalazine core. nih.gov

Tyrosinase Inhibition: Certain (Z)-2-(substituted benzylidene)benzimidazothiazolone derivatives, which share a related benzimidazole core, have demonstrated potent, competitive inhibition of mushroom tyrosinase. nih.gov The presence of hydroxyl groups on the β-phenyl ring was found to increase inhibitory activity. nih.gov Molecular docking simulations indicated that these inhibitors bind to the catalytic sites of the enzyme. nih.gov

VEGFR-2 Inhibition: Phthalazine derivatives are recognized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov The aminophthalazine moiety is a crucial feature for this activity. nih.gov For example, compound 12b from a synthesized series showed potent VEGFR-2 inhibition with an IC₅₀ value of 17.8 μM. nih.gov

Other Enzymes: Substituted 2H-indazolo[2,1-b]phthalazine-triones have shown inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. yildiz.edu.tr

Receptor Affinity:

α₁-Adrenergic Receptors (α₁-AR): A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives featuring an arylpiperazine residue connected by an alkyl chain were designed and tested for their affinity toward α₁-AR. nih.gov The structure-activity relationship studies of these compounds provide insights into the structural requirements for binding to this receptor class. nih.gov

Enzyme Inhibition by Phthalazine and Benzimidazole Analogues
Compound ClassTarget EnzymeKey Structural FeaturesObserved Activity (IC₅₀/Kᵢ)Reference
Phthalazine SulfonamidesCarbonic Anhydrase (hCA I, IX)Sulfonamide groupPotent inhibition, sometimes exceeding reference drug Acetazolamide nih.gov
(Z)-2-(substituted benzylidene)benzimidazothiazolonesMushroom TyrosinaseHydroxyl groups on phenyl ringIC₅₀ = 3.05 ± 0.95 μM (for compound 2) nih.gov
Substituted PhthalazinesVEGFR-2Aminophthalazine moietyIC₅₀ = 17.8 μM (for compound 12b) nih.gov
2H-Indazolo[2,1-b]phthalazine-trionesCarbonic Anhydrase I (CA I)Trione structureKᵢ = 185.92 ± 36.03 nM - 294.82 ± 50.76 nM yildiz.edu.tr

The planar, polycyclic aromatic structure of the benzimidazo[2,1-a]phthalazine core makes it a prime candidate for interaction with nucleic acids. Many phthalazine derivatives have been designed and synthesized as DNA intercalators and inhibitors of enzymes involved in DNA processing, such as topoisomerases. nih.govnih.gov

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can lead to local structural changes, such as the unwinding and lengthening of the DNA strand, which can inhibit crucial cellular processes like DNA replication and transcription, ultimately leading to cytotoxic effects. nih.gov

Several studies have confirmed the DNA intercalating properties of phthalazine-based compounds. nih.govresearchgate.net For instance, a novel series of phthalazine derivatives demonstrated potent cytotoxic activity, which was attributed to their dual mechanism of action: DNA intercalation and inhibition of Topoisomerase II (Topo II). nih.govresearchgate.net One of the most potent compounds from this series, compound 9d, exhibited a DNA intercalating IC₅₀ of 26.19 ± 1.14 µM and a Topo II inhibition IC₅₀ of 7.02 ± 0.54 µM. researchgate.net

Similarly, benzo[f]azino[2,1-a]phthalazinium cations have been identified as novel DNA intercalating chromophores with antiproliferative activity. researchgate.net Molecular modeling studies suggest these slightly nonplanar fused ring systems have a preferred orientation when inserting into a CpG or TpG intercalation site within the DNA structure. researchgate.net More recently, hybrid molecules conjugating phthalazine and bis(hydroxymethyl)pyrrole pharmacophores have been designed to possess both antiangiogenesis and DNA interstrand cross-linking activities. nih.gov

Correlation Between Molecular Descriptors and Observed Academic Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. nanobioletters.com For phthalazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for specific biological activities. dntb.gov.ua

In a study on phthalazine derivatives as VEGFR-2 inhibitors, 3D-QSAR models were developed by correlating the inhibitory activities with steric (S), electrostatic (E), hydrogen bond acceptor (A), donor (D), and hydrophobic (H) fields. dntb.gov.ua The statistical significance of these models (e.g., CoMFA_S with Q² = 0.623, R² = 0.941) allowed for the rational design of new, more potent molecules. dntb.gov.ua The contour maps generated from these analyses provide visual insights into which regions around the molecule favor or disfavor certain properties for enhanced activity.

These models help in predicting the potency of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. nanobioletters.comdntb.gov.ua The correlation between descriptors and activity is often expressed through regression equations, which can be used to estimate the biological activity of novel phthalazine structures. nanobioletters.com

Correlation of Molecular Descriptors with Biological Activity for Phthalazine Analogues
QSAR ModelTargetKey Molecular DescriptorsCorrelation QualitySignificance
CoMFA_SVEGFR-2 InhibitionSteric FieldsQ² = 0.623, R² = 0.941Predicts potency based on molecular shape and volume.
CoMSIA_E+DVEGFR-2 InhibitionElectrostatic and H-Bond Donor FieldsQ² = 0.615, R² = 0.977Highlights the importance of charge distribution and H-bonding potential for activity.
2-D QSARAntibacterial ActivityPhysicochemical parameters (e.g., LogP, Molar Refractivity)Regression equations derivedPredicts antibacterial potency of new derivatives against Gram-positive and Gram-negative bacteria.

Advanced Biological and Pharmacological Research on 9 Chlorobenzimidazo 2,1 a Phthalazine Mechanistic Focus

In Vitro Mechanistic Studies of Cellular Interactions

Molecular Target Identification and Validation

There is no available information in the scientific literature identifying or validating specific molecular targets for 9-chlorobenzimidazo[2,1-a]phthalazine. Research has not yet elucidated the proteins, nucleic acids, or other biomolecules with which this compound may directly interact to exert a biological effect.

Cellular Pathway Modulation by this compound

Information regarding the modulation of cellular pathways by this compound is not available. Studies detailing its effects on signaling cascades, metabolic pathways, or other cellular processes have not been published.

Enzymatic Activity Modulation by this compound

There are no published studies on the effects of this compound on the activity of any specific enzymes. Data on its potential inhibitory or activating effects, including key parameters such as IC50 or Ki values, are absent from the scientific record.

Receptor Binding and Signaling Pathway Analysis

No research is available that details the binding of this compound to any specific cellular receptors. Consequently, analysis of any downstream signaling pathway modulation resulting from receptor interaction has not been performed or reported.

Pharmacodynamic Research at the Molecular Level

Molecular-level pharmacodynamic studies, such as target engagement assays that would confirm the interaction of this compound with its putative target in a biological system, have not been described in the available literature.

Resistance Mechanisms to this compound in Biological Systems

There is no information regarding the development of resistance to this compound in any biological system. Research into potential mechanisms of resistance, such as increased cellular efflux or metabolic deactivation of the compound, has not been conducted.

Potential Advanced Applications of 9 Chlorobenzimidazo 2,1 a Phthalazine in Chemical Sciences Excluding Clinical

9-chlorobenzimidazo[2,1-a]phthalazine as a Fluorescent Probe

The benzimidazo[2,1-a]phthalazine core, being an extended π-conjugated system, is inherently fluorescent. The photophysical properties of such fluorophores are highly tunable by the introduction of various substituents. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, which is also an electron-deficient heterocycle, is a key component in many highly tunable fluorophores known for their high photostability and large Stokes shifts. nih.gov Phthalazinone derivatives have also been investigated as optical probes for fluorescence microscopy imaging. osf.io

For this compound, the chlorine atom at the 9-position is expected to significantly modulate the photophysical properties of the parent molecule. The introduction of a halogen atom can influence the fluorescence quantum yield and lifetime through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to the triplet state. This could potentially quench the fluorescence to some extent but also opens up possibilities for applications in photodynamic therapy or as phosphorescent emitters, although clinical applications are beyond the scope of this article.

Table 1: Potential Photophysical Characteristics of this compound
PropertyPotential Influence of the 9-chloro SubstituentRationale
Absorption/Emission Wavelength Potential for red or blue shiftThe electron-withdrawing nature of chlorine alters the energy levels of the π-orbitals.
Fluorescence Quantum Yield Likely to be decreasedThe heavy-atom effect of chlorine can enhance intersystem crossing, leading to non-radiative decay.
Stokes Shift May be alteredChanges in molecular geometry and electronic distribution upon excitation can be affected by the substituent.
Solvatochromism Expected to be present and modifiedThe dipole moment of the molecule in the ground and excited states will be influenced by the polar C-Cl bond. nih.gov

Use in Materials Science (e.g., organic semiconductors, light-emitting diodes, functional polymers, dyes)

The field of materials science constantly seeks novel organic molecules with tailored electronic and photophysical properties. Organic semiconductors (OSCs) are of particular interest due to their potential in flexible electronics, low-cost manufacturing, and large-area applications. nih.gov Heterocyclic compounds, especially those with extended π-systems like benzimidazoles and phthalazines, are promising candidates for these applications.

The rigid and planar structure of the benzimidazo[2,1-a]phthalazine core is conducive to π-π stacking, which is crucial for charge transport in organic semiconductors. The introduction of a chloro-substituent at the 9-position can further influence the solid-state packing and intermolecular interactions, which are key determinants of the material's charge mobility. Benzimidazole (B57391) derivatives have been successfully used in the development of organic light-emitting diodes (OLEDs), particularly as blue emitters and electron-transporting materials. rsc.orgmdpi.com Pyrene-benzimidazole hybrids have been explored as blue emitters for OLEDs, demonstrating that the benzimidazole moiety facilitates electron transport. mdpi.com

The this compound could potentially be used as:

An organic semiconductor: Its planar structure and the potential for intermolecular interactions mediated by the chloro group could lead to favorable charge transport properties.

An emissive layer in OLEDs: The inherent fluorescence of the core, tunable by the chloro-substituent, makes it a candidate for use in the emissive layer of OLEDs. Benzimidazole-triazine hybrids have been shown to be efficient electron acceptors for exciplex-based OLEDs. rsc.org

A building block for functional polymers: The molecule could be polymerized, either through the chloro-substituent or by introducing other polymerizable groups, to create functional polymers with specific electronic or optical properties.

A scaffold for dyes: The chromophoric benzimidazo[2,1-a]phthalazine system can be further functionalized, using the chloro group as a handle, to create a range of dyes with different colors and properties for various applications.

Role as a Ligand in Coordination Chemistry and Catalysis

The benzimidazo[2,1-a]phthalazine framework contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. Specifically, the nitrogen atoms of the imidazole (B134444) and phthalazine (B143731) rings can act as coordination sites for a variety of metal ions. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.

The presence of the chloro-substituent at the 9-position is expected to have a significant electronic influence on the ligand's properties. As an electron-withdrawing group, the chlorine atom will decrease the electron density on the heterocyclic system. This, in turn, will modulate the electron-donating ability of the nitrogen atoms, affecting the stability and reactivity of the corresponding metal complexes. This tunability is highly desirable in the design of catalysts, where the electronic environment of the metal center plays a crucial role in the catalytic activity.

Studies on metal complexes of benzimidazole derivatives have shown their potential as anticancer agents, but their catalytic applications are also an active area of research. nih.govnih.govmdpi.com For instance, the catalytic activity of these complexes can be harnessed in various organic transformations. The specific geometry and electronic properties of the complexes formed with this compound would determine their suitability for specific catalytic applications, such as oxidation, reduction, or cross-coupling reactions.

Applications in Analytical Chemistry (e.g., chemosensors, separation techniques)

The development of selective and sensitive chemosensors for the detection of ions and small molecules is a major focus of analytical chemistry. Fluorescent and colorimetric chemosensors are particularly attractive due to their simplicity, high sensitivity, and the potential for real-time monitoring. The benzimidazo[2,1-a]phthalazine scaffold is a promising platform for the design of such sensors.

The inherent fluorescence of the this compound core can be exploited for the development of "turn-on" or "turn-off" fluorescent chemosensors. The binding of a specific analyte to the heterocyclic system could lead to a significant change in the fluorescence intensity or a shift in the emission wavelength. Benzimidazole-based chemosensors have been successfully developed for the detection of various metal ions, such as Fe(II), Fe(III), and Zn(II). rsc.org Similarly, phthalazine-based chemosensors have been reported for the detection of Co(2+) and Cu(2+). nih.govresearchgate.net

In addition to chemosensors, the polar nature and potential for specific interactions of this compound could be exploited in separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis, either as a component of the stationary phase or as a derivatizing agent to enhance the detection of certain analytes.

This compound as a Synthetic Building Block for Complex Molecules

One of the most significant applications of this compound in chemical sciences is its role as a versatile synthetic intermediate. The chloro-substituent at the 9-position is a reactive handle that allows for the introduction of a wide range of functional groups through various cross-coupling reactions. This enables the synthesis of a diverse library of derivatives with tailored properties for various applications.

The synthesis of the benzimidazo[2,1-a]phthalazine core itself can be achieved through several routes, often involving the cyclization of appropriately substituted phthalazinones. researchgate.netresearchgate.net For instance, 5,9-disubstituted benzo imidazo[2,1-a]phthalazines can be synthesized from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine. researchgate.net

Once the 9-chloro-benzimidazo[2,1-a]phthalazine scaffold is obtained, the chloro-group can readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl and heteroaryl groups. This is a powerful method for extending the π-conjugation of the system and for synthesizing diaryl-imidazo[2,1-a]phthalazines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 9-position.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl groups, which are useful for further functionalization or for creating extended, rigid structures.

Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, the chloro-substituent can be displaced by strong nucleophiles like alkoxides, thiolates, or amines.

Table 2: Potential Synthetic Transformations of this compound
ReactionReagentsProduct TypePotential Applications
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst, base9-Aryl/heteroaryl-benzimidazo[2,1-a]phthalazineMaterials for OLEDs, extended fluorophores
Buchwald-Hartwig Amination Amine, Pd catalyst, base9-Amino-benzimidazo[2,1-a]phthalazine derivativesBiologically active molecules, ligands
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base9-Alkynyl-benzimidazo[2,1-a]phthalazineBuilding blocks for polymers, molecular wires
Nucleophilic Aromatic Substitution Nucleophile (e.g., RO⁻, RS⁻)9-Alkoxy/thioalkoxy-benzimidazo[2,1-a]phthalazineFine-tuning of electronic and photophysical properties

Through these and other transformations, this compound serves as a key starting material for the synthesis of a vast array of more complex molecules with potentially valuable properties in various fields of chemical science. nih.gov

Future Perspectives and Emerging Research Directions for 9 Chlorobenzimidazo 2,1 a Phthalazine

Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Discovery (Mechanistic Focus)

A primary future application lies in elucidating the compound's mechanism of action. ML models can be trained on large datasets of compounds with known biological activities to predict the potential targets of new molecules. For 9-chlorobenzimidazo[2,1-a]phthalazine, this could involve:

Target Prediction: Algorithms could analyze its structure and predict its binding affinity against a vast library of human proteins, suggesting novel and unexpected biological targets that go beyond initial hypotheses.

Molecular Docking and Simulation: Advanced computational simulations, guided by machine learning, can model the precise interaction between this compound and a predicted protein target (e.g., a kinase active site or a viral enzyme). This provides a visual and energetic understanding of the binding mode, revealing key intermolecular forces that drive its biological effect.

Quantitative Structure-Activity Relationship (QSAR): AI can develop highly complex QSAR models. By synthesizing and testing a small, diverse library of benzimidazo[2,1-a]phthalazine analogs, researchers can use ML to build models that correlate specific structural features with biological activity. This would accelerate the design of more potent and selective derivatives by predicting the activity of virtual compounds before undertaking their costly synthesis.

These computational approaches will enable a shift from serendipitous discovery to rational, mechanism-focused design, significantly accelerating the exploration of this compound's therapeutic or industrial potential.

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of this compound and its derivatives is fundamental to exploring their potential. Future research will heavily focus on developing novel synthetic routes that are more efficient, versatile, and scalable than traditional multi-step methods.

Classic synthetic pathways often involve the cyclization of o-acylbenzoic acid derivatives with hydrazine (B178648) to form a phthalazinone core, followed by chlorination using reagents like phosphorous oxychloride. nih.gov However, emerging methodologies offer significant improvements. One promising area is the development of one-pot, multi-component reactions that assemble the complex heterocyclic core in a single procedure, minimizing waste and purification steps.

The use of advanced catalysis is another key direction. Palladium-catalyzed reactions, for example, are instrumental in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-nitrogen bonds. acs.org While a specific palladium-catalyzed domino reaction was found not to proceed via a benzimidazo[2,1-a]phthalazine intermediate, the study highlights the mechanistic complexities and the power of catalysis in controlling reaction pathways. acs.org Future work could focus on designing specific palladium or copper catalysts to directly construct the benzimidazo[2,1-a]phthalazine skeleton from simple precursors, enhancing atom economy and functional group tolerance. researchgate.net

Table 1: Emerging Synthetic Methodologies for Benzimidazo[2,1-a]phthalazine Analogs
MethodologyKey Reagents/CatalystsPotential AdvantagesReference
Conventional Cyclization & ChlorinationHydrazine Hydrate, Phosphorous Oxychloride (POCl₃)Established, well-understood route. nih.gov
Palladium-Catalyzed Domino ReactionsPd(cod)Cl₂, Ligands (e.g., L11), COHigh efficiency, potential for one-pot synthesis, access to diverse structures. acs.org
Microwave-Assisted SynthesisCEM ReactorReduced reaction times, increased yields, improved energy efficiency. researchgate.netresearchgate.net
Ultrasound-Promoted ReactionsUltrasonication EquipmentEnhanced reaction rates, often milder conditions, improved efficiency. researchgate.netresearchgate.net

Exploration of New Biological Targets and Pathways

Initial research has positioned phthalazine-containing compounds as promising scaffolds in medicinal chemistry, with activities reported against cancer and microbial agents. nih.govresearchgate.net A critical future direction for this compound is to move beyond broad phenotypic screening and identify its specific molecular targets and the pathways it modulates.

One of the most promising avenues is in oncology. Related phthalazine (B143731) derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Future studies should directly assess the inhibitory activity of this compound against VEGFR-2 and other related kinases. Its rigid, planar structure also makes it a candidate for investigation as a DNA intercalator or a topoisomerase inhibitor, common mechanisms for anticancer drugs.

The exploration of its antimicrobial potential also requires a more targeted approach. Instead of simply observing bacterial or fungal growth inhibition, future research should aim to identify the specific enzymes or cellular processes that are disrupted. This could involve proteomic or transcriptomic analysis of treated microbes to pinpoint the affected pathways, leading to a better understanding of its mechanism and potential for development as an antibiotic or antiviral agent.

Advanced Materials Applications and Optoelectronic Properties

The potential of this compound extends beyond biology into the realm of materials science. Its core structure is a large, electron-rich, and highly conjugated π-system. Such molecules are often investigated for their unique optical and electronic properties. This remains a largely unexplored frontier for this specific compound.

Future research should focus on characterizing its fundamental photophysical properties, including its absorption and fluorescence spectra, quantum yield, and excited-state lifetime. These properties could make it a candidate for applications in:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system could serve as a stable, fluorescent emitter or host material in OLED devices, potentially contributing to the development of more efficient and durable displays and lighting.

Organic Photovoltaics (OPVs): As an electron-donating or electron-accepting material, it could be incorporated into the active layer of organic solar cells.

Chemical Sensors: The fluorescence of the molecule could potentially be quenched or enhanced upon binding to specific ions or molecules. This could be exploited to develop highly sensitive and selective chemical sensors for environmental or industrial monitoring.

Synthesizing derivatives with different substituents in place of the chlorine atom could be used to tune these optoelectronic properties, systematically modifying the absorption and emission wavelengths to suit specific applications.

Sustainability and Green Chemistry in Benzimidazo[2,1-a]phthalazine Research

Aligning chemical research with the principles of sustainability is no longer optional but a necessity. Future work on this compound must incorporate green chemistry principles to minimize environmental impact. mdpi.com This involves a holistic assessment of the entire lifecycle, from synthesis to application. researchgate.netacs.org

Key areas for future green innovation include:

Atom Economy: Developing synthetic routes, such as one-pot reactions, that maximize the incorporation of atoms from the reactants into the final product, thereby reducing waste. mdpi.comacs.org

Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents (like phosphorous oxychloride) with more benign alternatives. Research into solvent-free reaction conditions or the use of water or bio-based solvents is a high priority. mdpi.com

Energy Efficiency: Employing energy-efficient synthetic techniques like microwave irradiation or ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Catalysis over Stoichiometry: Focusing on the development of highly efficient and recyclable catalysts (e.g., copper or palladium-based systems) eliminates the large amounts of waste generated by stoichiometric reagents. mdpi.comacs.org

By embedding these principles into future research, the scientific community can ensure that the exploration of this compound and its derivatives is not only scientifically innovative but also environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.